molecular formula C15H18N2O4 B2591606 (E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940453-79-2

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2591606
CAS No.: 940453-79-2
M. Wt: 290.319
InChI Key: MTSHPRGXXATLPV-CMDGGOBGSA-N
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Description

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is a complex organic compound with a unique structure that includes a tert-butylamino group, an anilino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with a suitable carbonyl compound to form the tert-butylamino moiety.

    Introduction of the anilino group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Formation of the butenoic acid moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

    Crotonic acid: A simpler butenoic acid derivative with a trans-configuration.

    Isocrotonic acid: A cis-isomer of crotonic acid.

Uniqueness

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylamino group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-4-[4-(tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-9H,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSHPRGXXATLPV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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